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Compound of Interest

Compound Name: Ethyl 4-methoxyphenylacetate

Cat. No.: B079338 Get Quote

In the realms of pharmaceutical development, synthetic chemistry, and materials science,

understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone

of successful innovation. For researchers and drug development professionals, solubility data

dictates formulation strategies, reaction conditions, purification methods, and ultimately, the

bioavailability of a therapeutic agent. This guide focuses on Ethyl 4-methoxyphenylacetate,

an aromatic ester with applications in various fields, to provide a comprehensive framework for

understanding and determining its solubility in organic solvents. We will move beyond simple

data points, delving into the underlying physicochemical principles and providing robust

experimental protocols to empower scientists in their research endeavors.

Molecular Profile of Ethyl 4-methoxyphenylacetate
To comprehend the solubility behavior of Ethyl 4-methoxyphenylacetate, we must first

understand its molecular identity. The structure combines a polar ester group and a methoxy

group with a nonpolar benzene ring and ethyl chain, creating a molecule with balanced

lipophilic and hydrophilic characteristics.

Structure:

IUPAC Name: ethyl 2-(4-methoxyphenyl)acetate[1][2]

Synonyms: 4-Methoxyphenylacetic acid ethyl ester, ethyl p-methoxyphenylacetate[1]

CAS Number: 14062-18-1[2][3]
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Molecular Formula: C₁₁H₁₄O₃[1][4]

Molecular Weight: 194.23 g/mol [1][4]

These fundamental properties are summarized below.

Property Value Source

Molecular Formula C₁₁H₁₄O₃ PubChem[1], ChemScene[4]

Molecular Weight 194.23 g/mol PubChem[1], ChemScene[4]

logP (o/w) ~2.3 - 2.48
The Good Scents Company[3],

SIELC Technologies[5]

Boiling Point ~272 °C (at 760 mmHg, est.) The Good Scents Company[3]

Hydrogen Bond Acceptors 3 ChemScene[4]

Hydrogen Bond Donors 0 ChemScene[4]

The octanol-water partition coefficient (logP) of approximately 2.3-2.48 indicates a moderate

lipophilicity, suggesting that while it has some affinity for nonpolar environments, it is not

extremely hydrophobic. The presence of three hydrogen bond acceptors (the two oxygen

atoms of the ester group and the methoxy oxygen) allows for interaction with protic solvents,

while the lack of hydrogen bond donors prevents it from self-associating via hydrogen bonds.[4]

[6]

Theoretical Principles of Solubility: A Mechanistic
View
The adage "like dissolves like" provides a useful starting point, but a deeper, mechanistic

understanding is essential for predicting and manipulating solubility. The dissolution of Ethyl 4-
methoxyphenylacetate in a given solvent is governed by the thermodynamics of overcoming

solute-solute and solvent-solvent interactions to form new, energetically favorable solute-

solvent interactions.

Key Intermolecular Forces at Play:
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Van der Waals Forces (Dispersion Forces): These are present in all molecules and are the

primary forces of attraction in nonpolar solvents like hexane. The aromatic ring and alkyl

chains of Ethyl 4-methoxyphenylacetate will interact favorably with such solvents.

Dipole-Dipole Interactions: The ester functional group possesses a significant dipole

moment.[7] This allows for strong interactions with other polar molecules, such as those in

acetone or ethyl acetate.

Hydrogen Bonding: While Ethyl 4-methoxyphenylacetate cannot act as a hydrogen bond

donor, its oxygen atoms can act as hydrogen bond acceptors.[6][8] This is a critical

interaction mechanism in protic solvents like ethanol and methanol, leading to enhanced

solubility.[6][8]

The interplay of these forces dictates the solubility profile. For dissolution to be favorable, the

energy released from the formation of solute-solvent bonds must compensate for the energy

required to break the existing bonds within the solute lattice and the solvent.

Ethyl 4-methoxyphenylacetate
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Caption: Key intermolecular forces governing solubility.

Solubility Profile: Reported Data and Scientific
Predictions
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Quantitative public data on the solubility of Ethyl 4-methoxyphenylacetate in a wide range of

organic solvents is sparse. However, based on its physicochemical properties and established

chemical principles, we can construct a reliable predicted profile.

Known Qualitative Data:

Water: Estimated at 253.9 mg/L at 25°C, indicating low solubility.[3]

Alcohol: Generally reported as "soluble".[3]

Predicted Solubility in Common Organic Solvents:

The following table synthesizes known data with predictions based on solvent polarity,

hydrogen bonding capability, and the molecular structure of Ethyl 4-methoxyphenylacetate.

"High" solubility is predicted where the intermolecular interactions between the solute and

solvent are strongest and most compatible.
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Solvent Class Polarity Index
Predicted
Solubility

Rationale

Hexane
Nonpolar

Aliphatic
0.1 Low

Dominated by

weak van der

Waals forces;

insufficient to

overcome the

solute's polar

character.

Toluene
Nonpolar

Aromatic
2.4 Moderate to High

Pi-stacking

interactions with

the aromatic ring

and van der

Waals forces can

promote

dissolution.

Diethyl Ether Polar Aprotic 2.8 Moderate to High

Moderate polarity

and ability to

accept H-bonds,

but less effective

than ketones or

alcohols.

Ethyl Acetate Polar Aprotic 4.4 High

Structurally

similar to the

solute, promoting

strong dipole-

dipole

interactions.

"Like dissolves

like."

Acetone Polar Aprotic 5.1 High Strong dipole

moment

effectively

solvates the
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polar ester

group.

Ethanol Polar Protic 4.3 Very High

Can engage in

hydrogen

bonding with the

solute's oxygen

atoms and has a

compatible

polarity.[3]

Methanol Polar Protic 5.1 Very High

Strong hydrogen

bonding

capability and

high polarity

make it an

excellent solvent

for this molecule.

Acetonitrile Polar Aprotic 5.8 High

High polarity

provides strong

dipole-dipole

interactions.

DMSO Polar Aprotic 7.2 High

Highly polar

aprotic solvent

capable of strong

dipole-dipole

interactions.

DMF Polar Aprotic 6.4 High

A strong polar

aprotic solvent

that should

readily dissolve

the solute.

Experimental Protocol for Quantitative Solubility
Determination
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To move from prediction to certainty, empirical measurement is required. The isothermal shake-

flask method is a gold-standard technique for determining the equilibrium solubility of a

compound. This protocol is designed to be self-validating by ensuring equilibrium is reached

and accurately quantified.

Objective: To determine the equilibrium solubility of
Ethyl 4-methoxyphenylacetate in a selected organic
solvent at a controlled temperature (e.g., 25°C).
Materials & Equipment:

Ethyl 4-methoxyphenylacetate (≥97% purity)[2][4]

Selected organic solvents (HPLC grade)

Analytical balance

Scintillation vials or glass flasks with screw caps

Constant temperature orbital shaker/incubator

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Volumetric flasks and pipettes

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable

column (e.g., C18 reverse-phase).[5]

Step-by-Step Methodology:
Preparation of Supersaturated Solutions:

Add an excess amount of Ethyl 4-methoxyphenylacetate to a series of vials. The goal is

to have visible, undissolved solid at the end of the experiment, which ensures saturation.

Causality: Starting with excess solid guarantees that the solvent becomes fully saturated

and that the final concentration measured represents the true equilibrium solubility.
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Carefully add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

Equilibration:

Securely cap the vials to prevent solvent evaporation.

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5°C).

Agitate the samples at a moderate speed for a predetermined time (e.g., 24-48 hours). A

preliminary time-to-equilibrium study is recommended to validate this duration.

Causality: Constant agitation ensures the entire solvent volume is exposed to the solid,

facilitating dissolution. A stable temperature is critical as solubility is highly temperature-

dependent.

Sample Preparation & Analysis:

After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours

to let undissolved solids settle.

Causality: This settling period prevents clogging of the syringe filter and ensures only the

dissolved solute is sampled.

Carefully withdraw an aliquot from the clear supernatant using a syringe.

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

Causality: Filtration is a critical step to remove any microscopic particulate matter, which

would otherwise lead to an overestimation of solubility.

Precisely dilute the filtered sample with the mobile phase to a concentration that falls

within the linear range of the HPLC calibration curve.

Quantification via HPLC:

Prepare a series of calibration standards of Ethyl 4-methoxyphenylacetate of known

concentrations.
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Analyze the standards using a validated HPLC method to generate a calibration curve

(Peak Area vs. Concentration). A reverse-phase method using an acetonitrile/water mobile

phase is often suitable.[5]

Inject the diluted sample and determine its concentration from the calibration curve.

Calculate the original solubility in the solvent, accounting for the dilution factor. Express

the final result in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Conclusion
While a comprehensive public database for the solubility of Ethyl 4-methoxyphenylacetate in

all organic solvents is not readily available, a strong predictive framework can be built upon its

known physicochemical properties and the fundamental principles of intermolecular forces. It is

expected to exhibit high solubility in polar solvents, particularly those capable of acting as

hydrogen bond donors like ethanol and methanol, as well as polar aprotic solvents such as

acetone and ethyl acetate. For researchers, scientists, and drug development professionals,

the provided experimental protocol offers a robust and reliable method for generating the

precise, quantitative data required for their specific applications. This fusion of theoretical

understanding and empirical validation is paramount to advancing scientific discovery and

technological innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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